8-Acetyl-5,6,7,8-tetrahydroquinoline
Description
BenchChem offers high-quality 8-Acetyl-5,6,7,8-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Acetyl-5,6,7,8-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXJTSSSPGZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146576-61-5 | |
| Record name | 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
molecular weight and formula C11H13NO
An In-Depth Technical Guide to the Molecular Formula C₁₁H₁₃NO: From Foundational Chemistry to Advanced Pharmacological Insight
Abstract
The molecular formula C₁₁H₁₃NO represents a fascinating intersection of chemistry and pharmacology. With a precise molecular weight of 175.23 g/mol , this formula encompasses a diverse array of structural isomers, each possessing unique physicochemical properties and, in some cases, profound biological activity. This guide provides an in-depth exploration of the C₁₁H₁₃NO chemical space, designed for researchers, scientists, and drug development professionals. We will dissect the foundational principles of molecular weight and isomerism, present a detailed case study on a pharmacologically relevant isomer class, and provide robust, field-proven protocols for synthesis, purification, and comprehensive analytical characterization. By integrating principles of organic synthesis, analytical chemistry, and pharmacology, this document serves as a technical resource for navigating the complexities and opportunities presented by this molecular formula.
The Molecular Identity of C₁₁H₁₃NO: More Than Just a Formula
A molecular formula provides the elemental constituents of a molecule, but it is merely the starting point of a deeper investigation. For C₁₁H₁₃NO, the fundamental quantitative data serves as the basis for all subsequent analysis.
Molecular Weight Calculation
The molecular weight is a cornerstone physical property, critical for stoichiometric calculations in synthesis and for identification via mass spectrometry.
The monoisotopic mass, calculated using the mass of the most abundant isotopes of each element, is the value of primary importance in high-resolution mass spectrometry for accurate mass determination and formula confirmation.
The Isomeric Landscape
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. This structural variance leads to distinct chemical, physical, and biological properties. The formula C₁₁H₁₃NO is associated with several notable isomers, demonstrating the critical need for precise structural elucidation.
| Isomer | IUPAC Name | Chemical Class | Primary Significance |
| 6-APB ("Benzofury") | 6-(2-aminopropyl)benzofuran | Aminopropylbenzofuran | Entactogen, Psychoactive Research Chemical |
| 5-APB | 5-(2-aminopropyl)benzofuran | Aminopropylbenzofuran | Entactogen, Psychoactive Research Chemical |
| p-DMACA | p-Dimethylaminocinnamaldehyde | Aromatic Aldehyde | Reagent in Ehrlich's and Kovac's tests for indoles |
Table 1: A selection of isomers of C₁₁H₁₃NO, highlighting their structural and functional diversity.[1][3]
This guide will use the aminopropylbenzofuran class, particularly compounds analogous to the well-studied phenethylamines, as a primary case study to explore the path from synthesis to pharmacological assessment. While detailed information on a specific C₁₁H₁₃NO isomer like 6-APB is not fully present in the initial search, the principles of synthesis and analysis can be expertly illustrated using the extensive data available for structurally related and methodologically similar compounds like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).
Synthesis and Purification: A Protocol Grounded in Chemical Principles
The synthesis of a target isomer from the C₁₁H₁₃NO landscape requires a strategic, multi-step approach. The following protocol is a representative example based on established methodologies for creating substituted phenethylamines and related structures, which would be adapted for a target like an aminopropylbenzofuran.[4][5][6]
Rationale for Synthetic Strategy
The chosen synthetic route often begins with a commercially available substituted benzaldehyde. A common and effective strategy involves a Henry reaction (nitroaldol condensation) to form a nitrostyrene intermediate, followed by reduction of the nitro group to the primary amine. This approach is well-documented and provides a reliable pathway to the desired ethylamine sidechain.[4]
Detailed Synthesis Protocol (Hypothetical for a C₁₁H₁₃NO Isomer)
Step 1: Nitrostyrene Formation (Henry Reaction)
-
Reactant Preparation: In a round-bottom flask, dissolve the chosen benzaldehyde precursor (e.g., a substituted benzofuran carboxaldehyde) and an ammonium acetate catalyst in an excess of nitromethane, which serves as both a reactant and a solvent.
-
Reaction: Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: After cooling, remove the excess nitromethane under reduced pressure. The resulting crude product, a substituted nitrostyrene, can be purified by recrystallization from a suitable solvent like isopropanol or ethanol to yield the intermediate as colored crystals.[6]
Step 2: Reduction to the Primary Amine
-
Reducing Agent Preparation: In a separate, larger flask under an inert atmosphere (e.g., argon or nitrogen), prepare a stirred slurry of a powerful reducing agent, such as Lithium Aluminum Hydride (LAH), in an anhydrous ether solvent like tetrahydrofuran (THF).[4]
-
Addition of Intermediate: Dissolve the purified nitrostyrene intermediate from Step 1 in anhydrous THF and add it dropwise to the LAH slurry. This addition must be done slowly and with cooling (ice bath) to control the highly exothermic reaction.
-
Reaction & Quenching: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating to ensure the reaction goes to completion. The reaction is then carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts.
-
Extraction & Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with the reaction solvent (THF or another ether). The combined organic filtrates are then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the crude amine freebase, often as an oil.
Sources
- 1. C11H13NO - Wikipedia [en.wikipedia.org]
- 2. Dimethylaminocinnamaldehyde | C11H13NO | CID 54119736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propenal, 3-[4-(dimethylamino)phenyl]- [webbook.nist.gov]
- 4. Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
Organoleptic Properties of Acetyl-Substituted Tetrahydroquinolines: A Technical Guide
This guide details the organoleptic properties, synthesis, and structural-activity relationships (SAR) of acetyl-substituted tetrahydroquinolines (THQs). It is designed for researchers in medicinal chemistry and fragrance/flavor science.
Executive Summary
Acetyl-substituted 1,2,3,4-tetrahydroquinolines (THQs) represent a niche but structurally significant class of compounds bridging the gap between nitrogenous heterocycles (often associated with roasted, nutty, or animalic notes) and bicyclic musks (such as acetyl tetralins).[1]
While their carbocyclic analogs (e.g., Florantone T) are widely used commercial musks, the introduction of the nitrogen atom in the THQ scaffold dramatically alters the physicochemical profile, shifting the organoleptic perception from "clean musk" to complex animalic, roasted, or solvent-like nuances.[1] This guide explores the dichotomy between N-acetyl and C-acetyl derivatives and provides validated protocols for their synthesis and sensory evaluation.[1]
Part 1: Structural Classes & Organoleptic Profiles
The organoleptic impact of the acetyl group is strictly positional. We distinguish between acetylation at the nitrogen (1-position) and the aromatic ring (typically 6-position).
1-Acetyl-1,2,3,4-tetrahydroquinoline (N-Acetyl)[1]
-
Structure: Amide functionality. The lone pair on the nitrogen is delocalized into the carbonyl, reducing basicity and volatility compared to the parent amine.
-
Odor Profile:
-
Primary Note: Faint, solvent-like, slightly acrid.[1]
-
Secondary Nuances: Weak animalic/phenolic undertones. Unlike the parent tetrahydroquinoline (which has a strong, distinct animalic/honey-like odor), the N-acetyl derivative is muted due to the "capping" of the amine.
-
-
Application: Primarily an intermediate or solvent; limited use as a standalone fragrance ingredient, though it shows potential as an insect repellent on fabrics due to its volatility profile.
6-Acetyl-1,2,3,4-tetrahydroquinoline (C-Acetyl)
-
Structure: Ketone functionality on the aromatic ring. This is the nitrogenous isostere of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (Acetyl Tetralin), a classic musk.
-
Structure-Odor Relationship (SAR):
-
The "Nitrogen Effect": Replacing the C-1 carbon of acetyl tetralin with nitrogen increases polarity (logP decreases) and introduces hydrogen bond acceptor capabilities.
-
Odor Shift: The "clean" floral-musk character of the tetralin analog is distorted. The 6-acetyl THQ tends to exhibit heavier, roasted, nutty, or "dirty musk" notes.
-
Maillard Connection: This compound is structurally related to 6-acetyl-1,2,3,4-tetrahydropyridine (a potent popcorn/cracker flavor). The benzo-fusion in THQ deepens this note, pushing it toward "burnt sugar" or "roasted nut" rather than fresh popcorn.
-
Summary of Organoleptic Data
| Compound | Substitution | Primary Odor | Secondary Nuances | Taste/Flavor Potential |
| 1-Acetyl-THQ | N-Amide | Faint, Acrid | Solvent, Weak Animalic | Bitter (TAS2R ligand) |
| 6-Acetyl-THQ | C-Ketone | Roasted, Nutty | Animalic Musk, Burnt | Maillard-type (Savory) |
| Acetyl Tetralin | Carbocycle (Ref) | Floral Musk | Orange Flower, Sweet | N/A (Fragrance only) |
Part 2: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how structural modifications shift the sensory perception from commercial musks to the roasted/animalic profiles of THQs.
Caption: SAR flow demonstrating the shift from floral musk to roasted/animalic notes upon nitrogen introduction.[1]
Part 3: Synthesis Protocols
Achieving high purity is critical for organoleptic evaluation, as trace amine impurities (e.g., unreacted THQ) can dominate the olfactory profile with fishy/amine notes.
Protocol A: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline
Target: N-Acetylation (Amide formation). Mechanism: Nucleophilic acyl substitution.
-
Reagents: 1,2,3,4-Tetrahydroquinoline (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).
-
Procedure:
-
Dissolve THQ in DCM at 0°C.
-
Add Pyridine (base) followed by dropwise addition of Acetic Anhydride.
-
Stir at RT for 4 hours (Monitor by TLC: Hexane/EtOAc 7:3).
-
Quench: Wash with 1M HCl (CRITICAL step to remove unreacted amine and pyridine), then NaHCO₃, then Brine.
-
Purification: Vacuum distillation or recrystallization from EtOH.
-
-
Validation: ¹H NMR should show a singlet ~2.2 ppm (COCH₃) and downfield shift of ortho-protons.
Protocol B: Synthesis of 6-Acetyl-1,2,3,4-tetrahydroquinoline
Target: C-Acetylation (Friedel-Crafts Acylation). Challenge: The free amine poisons Lewis Acid catalysts. The nitrogen must be protected or complexed.
-
Reagents: 1-Acetyl-1,2,3,4-tetrahydroquinoline (Starting Material), Acetyl Chloride (1.2 eq), AlCl₃ (2.5 eq), CS₂ or Nitrobenzene (Solvent).[1]
-
Procedure:
-
Step 1 (Protection): Use the 1-acetyl derivative from Protocol A (the amide group directs electrophilic substitution to the 6-position via steric/electronic control).
-
Step 2 (Acylation): Suspend AlCl₃ in solvent at 0°C. Add Acetyl Chloride.
-
Step 3: Add 1-acetyl-THQ slowly. Reflux for 2-6 hours.
-
Step 4 (Hydrolysis): Pour onto crushed ice/HCl. Extract with DCM.
-
Step 5 (Deprotection - Optional): If the free amine is desired, reflux in 6M HCl. For fragrance applications, the N-acetyl group is often retained to dampen volatility.
-
-
Validation: IR spectrum showing two carbonyl peaks (Amide ~1650 cm⁻¹, Ketone ~1680 cm⁻¹).
Part 4: Sensory Evaluation Methodology
To accurately assess these compounds, a "Triangle Test" coupled with GC-Olfactometry (GC-O) is recommended to rule out impurity artifacts.
Workflow Diagram
Caption: Standardized workflow for isolating the true organoleptic profile from impurities.
Evaluation Protocol
-
Matrix: Dilute pure compound to 1% and 0.1% in Dipropylene Glycol (DPG) or odorless Ethanol.
-
Blotter Test: Dip smelling strips. Evaluate immediately (Top note), at 1 hour (Heart note), and 24 hours (Base note).
-
Key Descriptors to Monitor:
-
Positive: Nutty, Popcorn, Musk, Floral.
-
Negative (Impurity indicators): Fishy (free amine), Acetic (residual anhydride), Metallic.
-
References
-
ChemBK. (2024). 1-Acetyl-1,2,3,4-tetrahydroquinoline - Physicochemical Properties and Safety. Retrieved from
-
The Good Scents Company. (2024). Organoleptic Profile of Acetyl Tetralin (Florantone T). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one. Retrieved from
-
Royal Society of Chemistry. (2023). Synthesis and structure-activity relationships of quinoline derivatives. New Journal of Chemistry. Retrieved from
-
M. Gutiérrez et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines. MDPI. Retrieved from
Sources
An In-Depth Technical Guide to the Toxicity and Handling of 8-Substituted Tetrahydroquinolines
A Senior Application Scientist's Synthesis of Prudent Laboratory Practices and Toxicological Assessment
Introduction: The Double-Edged Sword of 8-Substituted Tetrahydroquinolines
The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The introduction of substituents at the 8-position of the THQ nucleus has been a focal point of research, leading to the development of compounds with potential therapeutic applications, including anticancer and antimicrobial properties.[2][3] However, as with any biologically active molecule, understanding the toxicological profile and implementing appropriate handling procedures is paramount for the safety of researchers and the integrity of drug development programs. This guide provides a comprehensive overview of the known and potential toxicities of 8-substituted tetrahydroquinolines, coupled with a detailed framework for their safe handling and risk mitigation in a laboratory setting.
Toxicological Profile: Unraveling the Potential for Harm
The toxicity of 8-substituted tetrahydroquinolines is not yet exhaustively characterized, and a significant portion of our understanding is extrapolated from studies on the parent quinoline molecule and other substituted derivatives. The available data points towards potential genotoxicity, cytotoxicity, and neurotoxicity.
Genotoxicity: A Question of DNA Interaction
Quinoline and its derivatives have been shown to exhibit mutagenic properties, often following metabolic activation.[4] The primary mechanism is believed to involve the formation of reactive intermediates that can interact with DNA, leading to mutations.[5] Studies using the Ames test, a bacterial reverse mutation assay, have indicated that some quinoline analogues are mutagenic, particularly in the presence of a metabolic activation system (S9 mix).[6][7] One study specifically noted that quinoline analogues with nitrogen at the 8-position, in addition to the inherent nitrogen at position 1, could be a structural alert for mutagenicity.[4][6]
Key Insight: The potential for genotoxicity underscores the importance of minimizing exposure and employing stringent aseptic techniques during handling to prevent inadvertent contact.
Cytotoxicity: Impact on Cellular Viability
In vitro studies have demonstrated the cytotoxic potential of various substituted tetrahydroquinolines against a range of cancer cell lines.[3] While this is a desired attribute for anticancer drug candidates, it also raises concerns about their effects on normal, healthy cells. A study on morpholine-substituted tetrahydroquinolines showed potent and selective cytotoxicity against cancer cell lines with minimal toxicity towards Vero cells (a normal kidney cell line from an African green monkey).[2] This highlights the importance of assessing cytotoxicity in both cancerous and non-cancerous cell lines to determine the therapeutic index.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Morpholine-Substituted THQs | A549 (Lung Cancer) | 0.033 ± 0.003 | [2] |
| MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [2] | |
| MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 | [2] | |
| Vero (Normal Kidney) | Minimal Toxicity | [2] | |
| 2-Arylquinolines | HeLa (Cervical Cancer) | 8.3 | [3] |
| PC3 (Prostate Cancer) | 31.37 | [3] | |
| 4-Acetamido-2-methyl-THQs | HeLa (Cervical Cancer) | 13.15 | [3] |
Table 1: In Vitro Cytotoxicity of Selected Substituted Tetrahydroquinoline Derivatives.
Expertise in Action: When evaluating a novel 8-substituted tetrahydroquinoline, it is crucial to include a non-cancerous human cell line in the cytotoxicity assessment to gauge its potential for off-target toxicity.
Potential for Neurotoxicity
While direct studies on the neurotoxicity of 8-substituted tetrahydroquinolines are limited, the broader class of quinolines has been associated with neurotoxic effects. For instance, hydroquinone, a related compound, has been shown to induce tremors and convulsions in animal models at high doses.[8] The structural similarity of tetrahydroquinolines to some neuroactive compounds warrants a cautious approach and consideration of potential neurological effects, especially in cases of chronic exposure.
Biotransformation and Metabolism: The Body's Chemical Response
The metabolic fate of a compound is a critical determinant of its toxicity.[9][10] Xenobiotics, such as 8-substituted tetrahydroquinolines, are typically metabolized in the liver by a suite of enzymes, including the cytochrome P450 (CYP) family.[9] This process generally aims to increase the water solubility of the compound to facilitate its excretion.[9] However, metabolic activation can sometimes lead to the formation of reactive metabolites that are more toxic than the parent compound.[9]
For example, the metabolism of 8-aminoquinolines, a related class of compounds, can lead to the formation of quinoneimine-type metabolites, which are implicated in methemoglobin formation.[11] While the specific metabolic pathways for 8-substituted tetrahydroquinolines are not well-defined in the available literature, a hypothetical pathway can be proposed based on common metabolic reactions.
Caption: Hypothetical metabolic pathway of 8-substituted tetrahydroquinolines.
Trustworthiness Through Understanding: Acknowledging the potential for metabolic activation to toxic intermediates is a cornerstone of a robust safety assessment. Further research into the specific metabolic pathways of 8-substituted tetrahydroquinolines is essential.
Safe Handling and Risk Management: A Scientist's Guide to Prudence
Given the potential toxicities, a multi-layered approach to safety is mandatory when handling 8-substituted tetrahydroquinolines. This includes engineering controls, personal protective equipment (PPE), and stringent operational procedures.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid and liquid 8-substituted tetrahydroquinolines should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[14][13]
-
Designated Area: A specific area of the laboratory should be designated for working with these compounds to prevent cross-contamination.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE ensemble is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact.[15] |
| Eye Protection | Chemical splash goggles | Protects eyes from accidental splashes.[12][15] |
| Face Protection | Face shield (worn over goggles) | Recommended when there is a significant risk of splashing.[12] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[12][15] |
| Respiratory Protection | N95 respirator or higher | For handling powders outside of a fume hood (not recommended).[12] |
Table 2: Recommended Personal Protective Equipment for Handling 8-Substituted Tetrahydroquinolines.
Operational Procedures: A Step-by-Step Approach to Safety
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for the specific compound being used.[5]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction and Work-up: Perform all reactions and subsequent work-up procedures within the fume hood.
-
Waste Disposal: All solid and liquid waste containing 8-substituted tetrahydroquinolines must be disposed of as hazardous waste in clearly labeled, sealed containers.[5][13]
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by washing with soap and water.[5]
Emergency Procedures: Preparedness is Key
Accidental exposure requires immediate and appropriate action.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[16][17]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
-
Spill Response: For a minor spill within a fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[5][13] For a major spill, evacuate the area and contact the institution's emergency response team.[5]
Experimental Protocols: A Framework for Toxicological Evaluation
A systematic approach to evaluating the toxicity of a novel 8-substituted tetrahydroquinoline is essential. The following workflow outlines a standard testing cascade.
Caption: A typical workflow for assessing the toxicity of a novel compound.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability.[18][19]
-
Cell Seeding: Plate a non-cancerous human cell line (e.g., normal human dermal fibroblasts) and a panel of relevant cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 8-substituted tetrahydroquinoline in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Genotoxicity (Ames Test)
This protocol is a simplified overview of the bacterial reverse mutation assay.[18][20]
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon.
-
Metabolic Activation: Prepare a set of experiments with and without a rat liver S9 fraction to assess the need for metabolic activation for mutagenicity.
-
Exposure: Mix the tester strains with various concentrations of the 8-substituted tetrahydroquinoline and the S9 mix (if applicable) in a top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Conclusion: A Call for Continued Vigilance and Research
8-Substituted tetrahydroquinolines represent a promising class of compounds with significant therapeutic potential. However, their development must be guided by a thorough understanding of their toxicological properties and a steadfast commitment to safe laboratory practices. This guide provides a foundational framework for researchers, but it is imperative to recognize that the toxicological landscape for this specific chemical class is still being mapped. As new derivatives are synthesized, a rigorous and systematic evaluation of their toxicity is not just a regulatory requirement but a scientific and ethical obligation. Continued research into the mechanisms of toxicity, metabolic pathways, and long-term effects of 8-substituted tetrahydroquinolines will be crucial for unlocking their full therapeutic potential while ensuring the safety of both researchers and future patients.
References
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.).
- Full article: Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - Taylor & Francis. (2013, April 22).
- 2 - SAFETY DATA SHEET. (2012, April 19).
- Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). (n.d.).
- QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
- First Aid: Chemical Exposure. (n.d.).
- Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects - PubMed. (2007, January 15).
- Repeated Dose Toxicity - ChemSafetyPro.COM. (2016, April 25).
- Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC. (n.d.).
- QUINOLINE CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC. (2025, February 23).
- Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. (2024, November 14).
- Integrated testing strategy for repeated dose toxicity under REACH 1/3 10-100 tonnes per year band. (n.d.).
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem. (n.d.).
- Ames Test and Genotoxicity Testing - Nelson Labs. (n.d.).
- Recommendations on dose level selection for repeat dose toxicity studies - PMC. (2022, April 29).
- Cytotoxicity of the compounds 1-8 against human cancer cell lines... - ResearchGate. (n.d.).
- (PDF) Determining NOEL/NOAEL in Repeated-dose Toxicity Studies, When the Low Dose Group Shows Significant Difference in Quantitative Data - ResearchGate. (2025, August 9).
- Toxicokinetics and Metabolism: Understanding the Fate of Toxins in Biological Systems. (2023, November 28).
- (PDF) Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - ResearchGate. (2025, August 6).
- Acute Oral Toxicity | Department of Toxic Substances Control. (n.d.).
- acute oral toxicity (LD50 oral) | List view - EU Pollinator Hub. (2025, February 27).
- Safe Handling of Cannulas and Needles in Chemistry Laboratories - ResearchGate. (n.d.).
- Chapter IV. Guidelines for Toxicity Tests - FDA. (n.d.).
- studies on mutagenicity of new chemical compounds using bacterial ames test? - Biblioteka Nauki. (n.d.).
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025, February 23).
- A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC. (n.d.).
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.).
- Metabolism of 8-aminoquinoline antimalarial agents - PubMed. (n.d.).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
- Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry. (2022, November 5).
- Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC. (n.d.).
- Toxicokinetics an essential tool in drug discovery: A review article. (n.d.).
- Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives - PMC. (n.d.).
- Toxicokinetics | Casarett and Doull's Toxicology: The Basic Science of Poisons, 8e | AccessPharmacy. (n.d.).
- Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions - National Institute of Standards and Technology. (2021, December 17).
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (2022, November 18).
- In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2… - OUCI. (n.d.).
- Discovery of 8-hydroxy-tetrahydroquinoline ferroptosis inhibitors for the treatment of acute kidney injury | Request PDF - ResearchGate. (2025, August 23).
- Quinolines: the role of substitution site in antileishmanial activity - PMC. (2025, September 15).
Sources
- 1. chemos.de [chemos.de]
- 2. mdpi.com [mdpi.com]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. media.clemson.edu [media.clemson.edu]
- 6. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Toxicokinetics an essential tool in drug discovery: A review article - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. preprints.org [preprints.org]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cir-safety.org [cir-safety.org]
- 16. QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]
- 18. database.ich.org [database.ich.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. nelsonlabs.com [nelsonlabs.com]
Methodological & Application
Application Note: Asymmetric Transfer Hydrogenation using Tetrahydroquinoline (THQ)-Derived Ligands
Executive Summary
The rigid bicyclic backbone of 5,6,7,8-tetrahydroquinoline (THQ) offers a distinct steric and electronic environment compared to traditional acyclic diamines (e.g., DPEN) or flexible biaryl systems. This guide details the application of THQ-derived ligands—specifically the CAMPY (8-amino-5,6,7,8-tetrahydroquinoline) series and THQ-Oxazoline hybrids—in Asymmetric Transfer Hydrogenation (ATH).
These ligands are particularly privileged for the reduction of cyclic imines (precursors to isoquinoline alkaloids) and prochiral ketones , often outperforming standard catalysts in challenging, sterically hindered substrates. This document provides a validated protocol for the Rh(III)-catalyzed reduction of dihydroisoquinolines and critical insights into the Ru(II)-catalyzed reduction of ketones.
Ligand Portfolio & Design Logic
The "CAMPY" Architecture (For Imines)
The CAMPY ligand system utilizes the chiral 8-amino-THQ scaffold.[1][2][3] Unlike flexible ethylenediamine bridges, the THQ backbone locks the nitrogen donors into a pre-organized conformation, reducing the entropic penalty of metal binding.
-
Structure: Chiral 8-amino-5,6,7,8-tetrahydroquinoline.[1][2][3]
-
Metal Pairing: Primarily Rh(III) and Ir(III) (Pentamethylcyclopentadienyl, Cp* complexes).
-
Key Feature: The secondary amine (NH) is critical for the outer-sphere bifunctional mechanism (Noyori-Morris type), acting as a proton shuttle.
-
Derivatives: Me-CAMPY (2-methyl substituted) increases steric bulk, enhancing enantioselectivity for smaller substrates.
THQ-Oxazoline Hybrids (For Ketones)
For ketone reduction, the THQ backbone is fused with an oxazoline ring. This creates a
-
Electronic Effect: The pyridine nitrogen of the THQ acts as a strong
-donor, stabilizing the electron-deficient metal center during the hydride transfer transition state.
Application Data & Performance
Table 1: Comparative Performance of THQ Ligands in ATH
| Substrate Class | Ligand System | Catalyst Precursor | H-Source | Typical Conditions | Yield (%) | ee (%) |
| Cyclic Imines (e.g., DHIQs) | (R)-CAMPY | HCOOH / TEA (5:2) | DCM, 30°C, 18h | >99 | 65-96 | |
| Cyclic Imines (Hindered) | (R)-Me-CAMPY | HCOOH / TEA | DCM + La(OTf)3 | 95 | 70-85 | |
| Aryl Ketones (Acetophenone) | THQ-Oxazoline | iPrOH / KOH | iPrOH, 25°C, 5h | 92 | 90-99 | |
| Heteroaryl Ketones | THQ-Oxazoline | HCOOH / TEA | DMF, 40°C, 12h | 88 | 85-94 |
Scientist's Insight: Note the use of La(OTf)3 as an additive for hindered imines. The Lewis acidic Lanthanum activates the imine substrate, making it more electrophilic and susceptible to hydride attack, effectively "rescuing" the conversion for difficult substrates.
Mechanistic Visualization
The success of the Rh-CAMPY system relies on a concerted outer-sphere mechanism . The metal center does not bind the substrate directly; instead, the substrate interacts via hydrogen bonding with the ligand's NH proton while accepting a hydride from the metal.
Diagram 1: Catalytic Cycle of Rh-CAMPY ATH
Caption: The Rh-CAMPY catalytic cycle. The 16e- active species activates formic acid to form the 18e- Rh-Hydride. The transition state involves simultaneous proton transfer from the ligand NH and hydride transfer from Rh to the substrate.
Detailed Protocol: Asymmetric Reduction of 1-Phenyl-3,4-dihydroisoquinoline
This protocol describes the synthesis of chiral tetrahydroisoquinolines (THIQs), which are vital scaffolds for alkaloids like solifenacin.
Materials & Reagents
-
Catalyst Precursor:
(Pentamethylcyclopentadienyl rhodium dichloride dimer). -
Ligand: (R)-CAMPY (8-amino-5,6,7,8-tetrahydroquinoline).[1]
-
Substrate: 1-Phenyl-3,4-dihydroisoquinoline.[1]
-
Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).
-
Solvent: Dichloromethane (DCM), anhydrous and degassed.
-
Additive: Lanthanum(III) triflate (
) (Optional, for hindered substrates).
Experimental Workflow
Step 1: Catalyst Formation (In-Situ)[4]
-
In a glovebox or under Argon, charge a flame-dried Schlenk tube with
(3.1 mg, 0.005 mmol) and (R)-CAMPY (1.5 mg, 0.010 mmol). -
Add 2.0 mL of anhydrous DCM .
-
Stir at room temperature (25°C) for 1 hour . The solution should turn from orange to a deep red-orange, indicating the formation of the cationic Rh-diamine complex.
Step 2: Reaction Setup
-
Add the substrate, 1-Phenyl-3,4-dihydroisoquinoline (103.5 mg, 0.50 mmol), to the catalyst solution.
-
(Optional) Add
(10 mol%) if the substrate bears ortho-substituents. -
Cool the reaction mixture to 0°C using an ice bath. This lower temperature is crucial for maximizing enantioselectivity (ee).
Step 3: Hydrogen Source Addition & Monitoring
-
Add the HCOOH/TEA azeotrope (125 µL, ~5 eq relative to substrate) dropwise via syringe.
-
Allow the reaction to warm to 30°C and stir for 18–24 hours .
-
Monitoring: Take a 50 µL aliquot, quench with saturated
, extract with EtOAc, and analyze via TLC or GC-MS. Look for the disappearance of the imine peak.
Step 4: Workup & Purification
-
Quench the reaction by adding 5 mL of saturated
solution. Stir vigorously for 10 minutes until gas evolution ( ) ceases. -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate under reduced pressure. -
Purification: Flash column chromatography using Hexane/EtOAc (typically 80:20 to 50:50).
-
Analysis: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or inactive hydride species. | Ensure strictly anhydrous solvents. Degas the HCOOH/TEA mixture. Try adding 10 mol% |
| Low Enantioselectivity (ee) | High temperature or background reaction. | Lower reaction temperature to 0°C or -10°C. Ensure the ligand:metal ratio is strictly 2:1 (monomer basis) or 1:1 (dimer basis) to prevent unligated metal catalysis. |
| Racemization of Product | Product oxidation or acidic workup. | THIQs are sensitive to oxidation. Perform workup immediately. Avoid acidic quenching; use basic quench ( |
| Catalyst Precipitation | Solubility issues in DCM. | Switch solvent to Methanol (MeOH) or a DCM/MeOH (4:1) mixture. Note that MeOH may slightly reduce ee due to H-bonding interference. |
Diagram 2: Experimental Workflow Logic
Caption: Step-by-step workflow for the Rh-CAMPY catalyzed asymmetric transfer hydrogenation.
References
-
Facchetti, G., et al. (2023).[2] "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors." Molecules, 28(4), 1907.[2] [Link]
-
Zhou, Y. B., et al. (2002).[5] "Chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline ligands for Ru-catalyzed asymmetric transfer hydrogenation of ketones." Tetrahedron: Asymmetry, 13(9), 969-971. [Link]
-
Wang, C., et al. (2013). "Asymmetric Transfer Hydrogenation of Imines and Heteroarenes." Accounts of Chemical Research, 46, 2645-2656. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [air.unimi.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Advanced Protocols for the Catalytic Hydrogenation of Quinoline Scaffolds
Application Note: AN-QHYD-2025
Abstract
The reduction of quinoline derivatives to 1,2,3,4-tetrahydroquinolines (1,2,3,4-THQs) is a cornerstone transformation in the synthesis of alkaloids, agrochemicals, and pharmaceutical intermediates.[1][2][3][4][5][6] While thermodynamically favorable, the reaction presents critical challenges in chemoselectivity (avoiding over-reduction to decahydroquinolines) and stereoselectivity (generating chiral centers at C2/C3). This guide moves beyond basic textbook procedures to provide field-validated protocols for high-fidelity hydrogenation, emphasizing the mechanistic causality behind catalyst selection and the rigorous safety standards required for handling pyrophoric media.
Strategic Protocol Selection
The choice of hydrogenation method is dictated by the substrate's functional group tolerance and the requirement for enantiopurity.
Decision Matrix: Method Selection
| Requirement | Recommended Protocol | Key Catalyst/Reagent | Primary Challenge |
| General Reduction (Racemic) | Heterogeneous Catalysis | Pd/C or PtO₂ | Dehalogenation of aryl halides; Over-reduction. |
| Enantioselective (>90% ee) | Homogeneous Ir-Catalysis | [Ir(COD)Cl]₂ / Bisphosphine + I₂ | Catalyst cost; Air sensitivity of precursor. |
| Metal-Free / Mild | Organocatalytic Transfer | Chiral Brønsted Acid + Hantzsch Ester | Atom economy (stoichiometric reductant); Scale-up cost. |
Heterogeneous Catalysis: The Workhorse Protocol
Target: Rapid, racemic conversion of quinoline to 1,2,3,4-THQ.
The Selectivity Challenge
The reduction of the pyridine ring (heterocyclic) is kinetically favored over the benzene ring (carbocyclic) due to the lower resonance stabilization energy of the pyridine moiety. However, under forcing conditions (high T/P) or with highly active catalysts (PtO₂ in acetic acid), the benzene ring will reduce, yielding decahydroquinoline.
Standard Protocol: Pd/C Catalyzed Hydrogenation
Note: This protocol is optimized for mild conditions to prevent over-reduction.
Reagents:
-
Substrate: Substituted Quinoline (1.0 equiv)
-
Catalyst: 10 wt% Pd/C (0.05–0.10 equiv by mass relative to substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source: H₂ Balloon (1 atm) or Parr Shaker (30–50 psi)
Step-by-Step Methodology:
-
Inerting: Purge the reaction vessel (RBF or Parr bottle) with Nitrogen (N₂) or Argon (Ar) for 5 minutes.
-
Catalyst Addition (Safety Critical): Under a gentle flow of inert gas, carefully add the wet Pd/C catalyst.
-
Expert Insight: Dry Pd/C is pyrophoric. Always use water-wet commercial grades (typically 50% H₂O) or pre-wet the dry catalyst with a small amount of water/toluene under N₂ before adding the flammable solvent (MeOH).
-
-
Substrate Loading: Dissolve the quinoline derivative in MeOH and transfer via syringe/cannula to the vessel.
-
Hydrogenation:
-
Balloon Method: Evacuate the vessel (house vacuum) and backfill with H₂ three times. Leave connected to the H₂ balloon. Stir vigorously at Room Temperature (RT).
-
Pressure Vessel: Pressurize to 30 psi, vent, and repeat 3 times. Set final pressure to 40 psi.
-
-
Monitoring: Monitor via TLC or LC-MS. The reaction typically completes in 2–6 hours. Look for the disappearance of the starting material UV spot.
-
Workup: Filter the mixture through a pad of Celite®.
-
Caution: The filter cake (spent catalyst) remains pyrophoric. Keep the cake wet with water at all times.[7] Dispose of into a dedicated water-filled waste container.
-
Homogeneous Asymmetric Hydrogenation: The Precision Tool
Target: Enantioselective synthesis of chiral 1,2,3,4-THQs (up to 99% ee).
The Iridium-Iodine Effect
Pioneered by Zhou and co-workers, the use of Iridium complexes with chiral bisphosphine ligands is the gold standard. The critical insight here is the addition of Iodine (I₂) or tetrabutylammonium iodide (TBAI).
-
Mechanistic Role: Iodine oxidizes the Ir(I) precursor to an active Ir(III) species or helps form a catalytically active bridged dimer, significantly enhancing both activity and enantioselectivity.
Protocol: Ir-Catalyzed Asymmetric Hydrogenation
Reagents:
-
Precursor: [Ir(COD)Cl]₂ (0.5–1.0 mol%)
-
Ligand: (R)-MeO-Biphep or (S)-SegPhos (1.1–2.2 mol%)
-
Additive: Iodine (I₂) (5–10 mol%)
-
Solvent: Toluene or THF (degassed)
Step-by-Step Methodology:
-
Catalyst Formation (In Situ): In a glovebox or under strict Schlenk conditions, mix [Ir(COD)Cl]₂ and the chiral ligand in degassed toluene. Stir for 15–30 mins until the solution turns clear/orange.
-
Substrate & Additive: Add the quinoline substrate and solid Iodine (I₂) to the catalyst solution.
-
Pressurization: Transfer the mixture to a stainless steel autoclave.
-
Reaction: Pressurize with H₂ (600–700 psi / 40–50 bar). Stir at RT to 40°C for 12–24 hours.
-
Note: Unlike Pd/C, this system requires higher pressure to overcome the steric bulk of the chiral ligand and the aromatic stability.
-
-
Vent & Analyze: Carefully vent H₂. Analyze conversion and ee% via Chiral HPLC.
Organocatalytic Transfer Hydrogenation: The Metal-Free Alternative
Target: Mild reduction without high-pressure gas, suitable for acid-tolerant substrates.
The Biomimetic Approach
Developed extensively by Rueping et al., this method uses a Hantzsch ester as a hydride source (mimicking NADH) and a chiral Brønsted acid (chiral phosphoric acid) to activate the quinoline.
Protocol
Reagents:
-
Catalyst: Chiral BINOL-derived Phosphoric Acid (1–5 mol%)[8]
-
Reductant: Hantzsch Ester (2.4 equiv)
-
Solvent: Benzene or Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: In a dry vial, combine the quinoline, Chiral Phosphoric Acid, and Hantzsch ester.
-
Reaction: Add solvent and stir at 60°C.
-
Mechanism: The acid protonates the quinoline nitrogen (iminium activation), creating a chiral ion pair. The Hantzsch ester transfers a hydride to the C2 position.
-
Workup: Direct column chromatography.
Visualization of Workflows & Mechanisms[2]
Figure 1: Mechanistic Pathway of Iridium-Catalyzed Hydrogenation
The following diagram illustrates the activation of the Iridium precatalyst by Iodine and the subsequent hydrogenation cycle.
Caption: Activation of Ir-precursor by Iodine allows for high-activity species capable of breaking aromaticity.
Figure 2: Protocol Selection Workflow
A logic gate for researchers to select the appropriate hydrogenation method.
Caption: Decision matrix for selecting the optimal hydrogenation protocol based on substrate features.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (S, N lone pairs). | Increase catalyst loading; Add acid (HCl/TFA) to protonate N and prevent poisoning; Increase H₂ pressure. |
| Dehalogenation | Pd inserts into C-X bond. | Switch to Pt/C (sulfided) or add an inhibitor (e.g., ethylenediamine). Use PtO₂ in neutral solvents. |
| Low ee% (Ir-Cat) | Inactive catalyst species; Temperature too high. | Ensure Iodine was added. Lower reaction temperature (0°C). Check ligand purity. |
| Over-reduction | Reaction time too long; Catalyst too active. | Stop reaction immediately upon consumption of SM. Switch from PtO₂ to Pd/C. Lower pressure. |
References
-
Wang, W.-B., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines.[9][10][11][12] Journal of the American Chemical Society. [Link]
-
Rueping, M., et al. (2006).[4] A Highly Enantioselective Brønsted Acid Catalyzed Cascade Reaction: Organocatalytic Transfer Hydrogenation of Quinolines.[11][13] Angewandte Chemie International Edition.[4][13][14] [Link]
-
National Institutes of Health (NIH). Pyrophoric/Ignitable Catalyst: Standard Operating Procedures.[Link]
-
Zhou, Y.-G. (2007). Asymmetric Hydrogenation of Heteroaromatic Compounds.[9][10][11] Accounts of Chemical Research. [Link]
-
Shaw, M. H., et al. (2013). Heterogeneous Hydrogenation of Quinolines: Selectivity and Mechanism. Chemical Reviews.[15] [Link]
Sources
- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 2. Simple s-block metal hydrides for selective hydrogenation of quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Ir-catalyzed asymmetric transfer hydrogenation of racemic quinolinyl-substituted tertiary alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. A highly enantioselective Brønsted acid catalyzed cascade reaction: organocatalytic transfer hydrogenation of quinolines and their application in the synthesis of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalytic Performance of Pd Deposited on Various Carriers in Hydrogenation of Quinoline | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 15. sarponggroup.com [sarponggroup.com]
Troubleshooting & Optimization
Technical Guide: Stabilization & Storage of Tetrahydroquinoline (THQ) Derivatives
Executive Summary: The Aromatization Trap
Tetrahydroquinoline (THQ) derivatives are structurally deceptive. While they appear stable as secondary amines, they possess a potent thermodynamic driving force toward oxidation: aromatization .
Unlike simple aliphatic amines, the THQ scaffold is only four hydrogen atoms away from becoming a fully aromatic quinoline. This "oxidative dehydrogenation" is the primary degradation pathway you will encounter. It is autocatalytic, accelerated by light, and often mediated by trace transition metals or peroxides in solvents.
This guide provides the protocols necessary to arrest this thermodynamic slide, ensuring the integrity of your screening libraries and synthetic intermediates.
The Mechanism of Failure
To prevent degradation, you must understand the enemy. The oxidation of THQ is not a random decomposition; it is a stepwise loss of hydrogen.
The Oxidative Dehydrogenation Pathway
The nitrogen lone pair facilitates the abstraction of a hydrogen atom from the benzylic position (C2 or C8), leading to an imine intermediate. This intermediate is unstable and rapidly loses two more hydrogens to achieve the aromatic stability of a quinoline.
Figure 1: The oxidative cascade of THQ derivatives. Note that the transition from Imine to Quinoline is thermodynamically favorable due to the restoration of aromaticity.
Diagnostic Troubleshooting
If you suspect your sample has degraded, use this matrix to confirm the issue before attempting rescue protocols.
Symptom & Solution Matrix
| Symptom | Diagnostic Check | Root Cause | Immediate Action |
| Color Change (Yellow | Visual inspection against white background. | Formation of conjugated quinoline species or p-quinone imines. | Do not use for bioassays. Purify via short silica plug or recrystallization. |
| LC-MS Mass Shift | Look for [M-2] and [M-4] peaks. | [M-2]: Dihydroquinoline (intermediate).[M-4]: Fully aromatized quinoline. | If [M-4] > 5%, repurify. The aromatic impurity often binds differently to targets, causing false biological data. |
| Assay Interference (High background) | Check for "Pan-Assay Interference" (PAINS) behavior. | Oxidized THQ byproducts can be redox-active, generating false positives in fluorescence assays. | Freshly prepare stock solution from solid salt. Add 1mM DTT/GSH to assay buffer if compatible. |
| Solubility Loss | Sample appears gummy or has precipitate in DMSO. | Oxidative polymerization (common in electron-rich THQs). | Irreversible. Discard sample. |
Storage Protocols
Protocol A: Solid State Storage (Recommended)
The free base of many THQ derivatives is an oil or low-melting solid, which maximizes surface area for oxygen interaction. The Salt Formation Strategy is the gold standard for long-term stability.
The "HCl Salt" Stabilization Workflow:
-
Dissolve the THQ free base in diethyl ether or 1,4-dioxane (anhydrous).
-
Cool to 0°C.
-
Add 1.1 equivalents of HCl (4M in dioxane).
-
Filter the resulting precipitate under Nitrogen.
-
Why this works: Protonating the nitrogen ties up the lone pair, significantly raising the activation energy required for the initial radical abstraction step [1].
Storage Conditions:
-
Container: Amber glass vial (critical to block UV initiation).
-
Headspace: Argon flush (Argon is heavier than air and provides a better blanket than Nitrogen).
-
Temp: -20°C.
Protocol B: Solution Storage (High Risk)
If you must store THQs in solution (e.g., for HTS libraries):
-
Solvent Selection:
-
Preferred: DMSO-d6 (degassed), Anhydrous Acetonitrile.
-
Avoid: Chloroform/DCM (these can form radical species over time), Ethers (THF forms peroxides which rapidly oxidize THQs).
-
-
Concentration: Store at high concentration (>10 mM). Dilute solutions oxidize faster due to higher solvent-oxygen-to-solute ratio.
-
Additives: For non-biological storage, adding 0.1% BHT (Butylated hydroxytoluene) acts as a radical scavenger.
Frequently Asked Questions (FAQs)
Q: Can I store my THQ library in DMSO at room temperature? A: No. DMSO is hygroscopic. Absorbed water can facilitate proton transfer and degradation. Furthermore, DMSO itself can act as a mild oxidant under certain conditions. Store DMSO stocks at -20°C or -80°C and limit freeze-thaw cycles, which introduce fresh oxygen [2].
Q: My LC-MS shows a purity of 90%, but the sample is dark brown. Is it usable? A: Proceed with extreme caution. THQ oxidation products (quinolines and quinone imines) have high extinction coefficients. A small molar percentage (<2%) can cause significant coloration. However, these impurities are often potent electrophiles that can covalently modify proteins, leading to toxicity or false hits in drug discovery [3]. Purify before use.
Q: Why is Argon preferred over Nitrogen? A: Argon is denser than air, whereas Nitrogen is similar in density to air. When you flush a vial with Argon, it settles over the sample, creating a more durable physical barrier against oxygen diffusion.
Q: Can I reverse the oxidation? A: Partially. If the sample contains the [M-2] dihydro-intermediate, treating it with a reducing agent like Sodium Cyanoborohydride (NaBH3CN) in mild acid can reduce it back to the THQ. However, once the fully aromatic quinoline [M-4] is formed, it is thermodynamically very stable and difficult to reduce selectively without harsh conditions (e.g., high pressure hydrogenation) [4].
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
-
Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Science, 309(5742), 1824-1826. (Context on oxidative dehydrogenation mechanisms). Link
-
Wang, Y., et al. (2019).[2] Aerobic Oxidative Dehydrogenation of N-Heterocycles Catalyzed by Carbon-Based Materials. Chemical Reviews. (Mechanistic insight into the THQ to Quinoline pathway). Link
Sources
Technical Support Center: Troubleshooting Low Yields in Quinoline Acylation Reactions
Welcome to the Technical Support Center for quinoline acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and troubleshoot common issues leading to low product yields. Drawing from established scientific principles and field-proven insights, this resource provides a structured approach to identifying problems and implementing effective solutions.
Troubleshooting Guide: A Deeper Dive into Acylation Issues
Acylation of the quinoline scaffold is a cornerstone of many synthetic pathways in medicinal chemistry. However, the inherent electronic properties of the quinoline ring system can present significant challenges. This section addresses specific problems you might encounter and offers detailed, evidence-based solutions.
Problem 1: Low or No Product Yield in Friedel-Crafts Acylation
You've set up a classic Friedel-Crafts acylation of quinoline with an acyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃), but your yield is disappointingly low or nonexistent.
Probable Cause 1: Catalyst Deactivation by the Quinoline Nitrogen
The nitrogen atom in the quinoline ring is a Lewis base.[1][2] It readily coordinates with the Lewis acid catalyst, effectively neutralizing it.[1] This interaction prevents the catalyst from activating the acylating agent, thus stalling the reaction.
Solution:
-
Increase Catalyst Stoichiometry: In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid, necessitating at least a stoichiometric amount of the catalyst.[3] For quinolines, an even greater excess of the Lewis acid may be required to overcome the sequestration by the nitrogen atom. Start with at least 2.5-3 equivalents of the Lewis acid and titrate upwards as needed.
-
Protect the Nitrogen: While not always practical, temporary protection of the quinoline nitrogen can prevent catalyst complexation. This adds extra steps to the synthesis but can be a viable strategy for particularly challenging substrates.
-
Consider Alternative Catalysts: Strong Brønsted acids like triflic acid (TfOH) can sometimes be effective.[4][5] Additionally, modern heterogeneous catalysts, such as certain metal-organic frameworks (MOFs) with strong Lewis acid sites, have shown promise in quinoline synthesis and may be less susceptible to deactivation.[6]
Probable Cause 2: Deactivation of the Aromatic Ring
The protonated quinolinium species or the Lewis acid-complexed quinoline is strongly deactivated towards electrophilic aromatic substitution.[1] This deactivation significantly reduces the nucleophilicity of the carbocyclic ring, making the Friedel-Crafts reaction difficult.
Solution:
-
Harsh Reaction Conditions: To overcome the deactivated ring, more forcing conditions may be necessary. This can include higher reaction temperatures and longer reaction times. However, this approach must be balanced against the risk of side reactions and product decomposition.[7][8] Careful monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[6]
-
Use of a More Reactive Acylating Agent: Switching from an acyl chloride to a more reactive acid anhydride might provide the necessary boost in electrophilicity to achieve acylation.[9]
Probable Cause 3: Incorrect Regioselectivity
Even if the reaction proceeds, you may not be isolating the desired isomer. Friedel-Crafts reactions on quinoline typically favor substitution on the benzene ring, often at the 5- and 8-positions.[10]
Solution:
-
Characterize All Products: Thoroughly analyze your crude reaction mixture to identify all major products. What appears to be a low yield of one product might be a successful reaction that produced an unexpected regioisomer.
-
Employ Directing Groups: If your synthetic strategy allows, the presence of activating groups on the quinoline ring can help direct the acylation to a specific position.
-
Consider C-H Activation Strategies: For precise regiocontrol, modern C-H activation methodologies often provide a superior alternative to classical Friedel-Crafts reactions.[4][8][11] These methods can offer access to isomers that are difficult to obtain through traditional means.
Problem 2: Low Yields in Palladium-Catalyzed Acylation
You are attempting a more modern, palladium-catalyzed C-H acylation of a quinoline N-oxide, but the yields are not meeting expectations.
Probable Cause 1: Steric Hindrance
Substituents on the quinoline ring, particularly near the target C-H bond, can sterically hinder the approach of the bulky palladium catalyst and the coupling partner.[12]
Solution:
-
Optimize Ligands: The choice of ligand on the palladium catalyst can have a profound impact on its steric profile and reactivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to find a system that can accommodate your substrate.
-
Less Bulky Reagents: If possible, consider using a less sterically demanding acylating agent.[12]
-
Adjust Reaction Conditions: Increasing the reaction temperature can sometimes provide the necessary energy to overcome the steric barrier.[12]
Probable Cause 2: Inefficient Catalyst Turnover or Deactivation
Impurities in your starting materials or solvents can act as catalyst poisons.[12] Additionally, the reaction conditions may not be optimal for efficient catalyst turnover.
Solution:
-
Ensure Purity: Use highly purified reagents and anhydrous solvents. Trace amounts of water can be particularly detrimental to many catalytic systems.[13]
-
Screen Oxidants and Additives: Many palladium-catalyzed C-H functionalization reactions require a stoichiometric oxidant to regenerate the active catalyst.[11] The choice of oxidant (e.g., Ag₂CO₃, K₂S₂O₈) can be critical.[8][11] Additives like pivalic acid have also been shown to improve yields in some cases.[14]
Problem 3: Formation of Side Products
Your reaction is producing a complex mixture of products, making isolation of the desired acylated quinoline difficult and lowering the overall yield.
Probable Cause: Self-Condensation or Polymerization
Under certain conditions, especially with highly reactive starting materials or at elevated temperatures, side reactions such as self-condensation of the acylating agent or polymerization can occur.[13]
Solution:
-
Slow Addition of Reagents: Adding the most reactive component (often the acylating agent) dropwise to the reaction mixture at a controlled temperature can help to maintain a low instantaneous concentration, thus minimizing self-reaction.[13][15]
-
Optimize Reaction Temperature: Lowering the reaction temperature can often suppress unwanted side reactions.[6] It is essential to find a balance where the desired reaction proceeds at a reasonable rate while minimizing the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation on quinoline so challenging?
The primary challenge lies in the Lewis basicity of the quinoline nitrogen.[1] This nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This sequestration of the catalyst deactivates it, preventing it from activating the acylating agent. Furthermore, this complexation results in the formation of a quinolinium species, which deactivates the aromatic rings towards electrophilic attack.[1]
Q2: What are some alternative methods for quinoline acylation that might offer higher yields?
Several modern synthetic methods can provide higher yields and better regioselectivity than traditional Friedel-Crafts reactions. These include:
-
Palladium-Catalyzed C-H Activation/Acylation: This is a powerful technique, often utilizing quinoline N-oxides as substrates to direct the acylation to specific positions, such as C8.[8][16][17]
-
Oxidative Cross-Dehydrogenative Coupling (CDC): This method can be used to acylate quinolines with arylmethanols under transition-metal-free conditions, offering a greener alternative.[18]
-
Radical Acylation: Visible light-mediated radical cascade reactions can be employed to synthesize 3-acylated quinolines.[19]
Q3: How does the choice of solvent affect my quinoline acylation reaction?
The solvent can play a critical role in several ways:
-
Solubility: Ensure that all your reactants and the catalyst are sufficiently soluble in the chosen solvent at the reaction temperature.[12]
-
Anhydrous Conditions: For many acylation reactions, particularly those using moisture-sensitive Lewis acids, the use of anhydrous solvents is crucial to prevent catalyst deactivation.[3][13]
-
Solvent Effects on Reactivity: The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity. It is often beneficial to screen a few different anhydrous solvents (e.g., dichloromethane, nitrobenzene, 1,4-dioxane) to find the optimal conditions for your specific substrate.[14][15]
Q4: I am observing the formation of a significant amount of polyacylated product. How can I minimize this?
While polyacylation is more common in Friedel-Crafts alkylation, it can occur in acylation if the initially acylated product is still sufficiently reactive.[1] To minimize this:
-
Control Stoichiometry: Use a slight excess of the quinoline substrate relative to the acylating agent.
-
Slow Addition: Add the acylating agent slowly to the reaction mixture.[15]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second acylation more than the first.[15]
Experimental Protocols
General Protocol for a Robust Friedel-Crafts Acylation of Quinoline
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Quinoline derivative (1.0 equivalent)
-
Acyl chloride or anhydride (1.2 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (2.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., dichloromethane or nitrobenzene)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, and dropping funnel
Procedure:
-
Setup: Flame-dry all glassware and assemble the reaction apparatus under a nitrogen atmosphere.
-
Catalyst Suspension: To the round-bottom flask, add the anhydrous solvent and cool to 0 °C in an ice bath. Carefully add the anhydrous aluminum chloride portion-wise with stirring.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride to the stirred catalyst suspension at 0 °C.
-
Substrate Addition: Dissolve the quinoline derivative in the anhydrous solvent and add it to the dropping funnel. Add the quinoline solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating may be required.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]
Data Summary Table: Common Lewis Acids in Quinoline Acylation
| Lewis Acid | Relative Strength | Key Considerations |
| AlCl₃ | Strong | Highly moisture-sensitive; requires stoichiometric or excess amounts.[3] |
| Ga(OTf)₃ | Strong | Can be effective for adamantylation of quinolines.[15] |
| In(OTf)₃ | Moderate | Often used in Friedländer synthesis of quinolines.[20] |
| ZnCl₂ | Mild | Can be used as a catalyst in Friedländer synthesis.[13] |
| TfOH | Strong (Brønsted Acid) | An alternative to Lewis acids, can promote domino reactions for 3-acyl quinolines.[4] |
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your quinoline acylation reactions, the following workflow diagram outlines a logical troubleshooting sequence.
Caption: A decision-tree workflow for troubleshooting low yields in quinoline acylation.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Adamantylation of Quinolines.
- Adib, M., Pashazadeh, R., Rajai-Daryasarei, S., Kabiri, R., & Gohari, S. J. A. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Synlett, 27(15), 2241-2245. DOI: 10.1055/s-0035-1562135.
- BenchChem Technical Support Team. (2025, November). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem.
- Organic Letters. (2016, May 6). “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides. ACS Publications.
- MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Quora. (2018, March 16). Why is a Friedel-Crafts reaction not possible on Quinoline?.
- Taylor & Francis. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches.
- BenchChem. (n.d.). Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide.
- Indian Academy of Sciences. (n.d.). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst.
- BenchChem. (n.d.). Optimizing reaction conditions for Friedländer quinoline synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Image].
- MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- ResearchGate. (n.d.). Optimization of the reaction conditions. [Table].
- (n.d.). Reactions with nitrogen lone pair: quinoline and isoquinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ACS Catalysis. (2014, November 20). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Publications.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- BenchChem. (n.d.). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center.
- Chemistry Steps. (2023, February 24). Friedel–Crafts Acylation with Practice Problems.
- BenchChem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
- ResearchGate. (2025, August 10). C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation. [Request PDF].
Sources
- 1. quora.com [quora.com]
- 2. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions [organic-chemistry.org]
- 19. Quinoline synthesis [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enantioselective Synthesis of 8-Acetyl-5,6,7,8-Tetrahydroquinoline Derivatives
[1]
Status: Operational Role: Senior Application Scientist Ticket Topic: Optimizing Enantioselectivity & Diastereoselectivity via DKR-ATH
Welcome to the Advanced Synthesis Support Module.
You are likely accessing this guide because you are attempting to reduce 8-acetyl-5,6,7,8-tetrahydroquinoline to its corresponding chiral alcohol. This is not a simple ketone reduction; it is a Dynamic Kinetic Resolution (DKR) challenge.
The substrate contains a labile stereocenter at the C8 position (alpha to the carbonyl and benzylic-like). To achieve high enantioselectivity, you must synchronize the rate of racemization at C8 with the rate of the asymmetric transfer hydrogenation (ATH).
Part 1: The "Hardware" – Catalyst & Ligand Selection
The Core System: Ru(II)-Arene-TsDPEN
For this specific heteroaromatic scaffold, the Noyori-Ikariya class of catalysts is the industry standard. However, the presence of the pyridine nitrogen requires specific modifications to the standard protocol.
Recommended Catalyst: RuCl[1]
-
Why: This catalyst facilitates a metal-ligand bifunctional mechanism. The p-cymene provides steric bulk to enforce facial selectivity, while the TsDPEN ligand creates the chiral pocket.
-
The "Pyridine Problem": The nitrogen atom in the tetrahydroquinoline ring is a catalyst poison. It will coordinate to the Ruthenium center, displacing the labile chloride or solvent molecule, effectively killing catalytic activity.[1]
-
The Fix: You must operate in an acidic medium (Formic Acid/Triethylamine azeotrope). The acid protonates the pyridine nitrogen (
), rendering it non-coordinating, while the formate acts as the hydrogen source.[1]
Catalyst Decision Matrix
| Feature | Recommendation | Technical Rationale |
| Metal Center | Ruthenium (Ru) | Superior for transfer hydrogenation of ketones compared to Rh or Ir in this specific DKR context. |
| Chiral Ligand | (R,R)-TsDPEN | The sulfonyl group enables the "NH effect," stabilizing the transition state via H-bonding with the carbonyl oxygen. |
| Arene Ligand | p-Cymene | Standard balance of stability and steric bulk. For higher steric demand, switch to Mesitylene .[1] |
| H-Source | HCOOH/TEA (5:2) | CRITICAL: Isopropanol (IPA) is not recommended here.[1] IPA reactions are reversible and often too slow to outcompete the pyridine poisoning. Formic acid drives the reaction irreversibly (release of CO₂). |
Part 2: The "Software" – Reaction Conditions & DKR Logic
The success of this reaction depends on the DKR Balance . You are converting a racemic starting material (due to the labile C8 proton) into a single enantiomer/diastereomer.
The DKR Mechanism Visualization
Caption: The Dynamic Kinetic Resolution (DKR) pathway. The base (TEA) ensures fast racemization via the enol, while the catalyst selectively reduces the "matched" enantiomer.[1]
Part 3: Troubleshooting Guide (FAQs)
Q1: My reaction has stalled (<10% conversion). Is the catalyst dead?
Diagnosis: Likely Pyridine Poisoning . The Fix:
-
Check your Formic Acid:Triethylamine ratio . It should be 5:2 (molar ratio).
-
If you used commercial azeotrope, it might be degraded.[1]
-
Protocol Adjustment: Pre-mix the substrate with the HCOOH/TEA mixture for 10 minutes before adding the catalyst. This ensures the pyridine nitrogen is fully protonated (
) before it sees the Ruthenium.
Q2: Good conversion, but low enantioselectivity (ee < 80%).
Diagnosis: The Racemization Rate is too slow compared to the Reduction Rate . Explanation: If the starting material doesn't racemize fast enough, the catalyst will eventually reduce the "mismatched" enantiomer, lowering the ee.[1] The Fix:
-
Increase Temperature: Raise from 25°C to 40°C. This accelerates racemization (enolization) more than it accelerates the reduction.
-
Add Lithium Salts: Adding LiOTf (10 mol%) can sometimes enhance the acidity of the proton at C8, speeding up racemization.
Q3: I see low Diastereomeric Ratio (dr).
Diagnosis: Poor facial discrimination. The Fix:
-
Switch Solvent: If running neat in HCOOH/TEA, try adding Dichloromethane (DCM) or DMF as a co-solvent (1:1).[1] Solvation effects can alter the steric bulk of the substrate.
-
Ligand Tuning: Switch from p-cymene to Mesitylene (Ru-Mesitylene-TsDPEN). The increased bulk on the arene forces a tighter transition state, often improving dr.[1]
Part 4: Validated Experimental Protocol
Objective: Synthesis of (8S,1'R)-8-(1-hydroxyethyl)-5,6,7,8-tetrahydroquinoline via DKR-ATH.
Reagents:
-
Substrate: 8-acetyl-5,6,7,8-tetrahydroquinoline (1.0 eq)
-
Catalyst: RuCl (1.0 mol%)[1]
-
Solvent/H-Source: HCOOH/TEA (5:2 azeotrope)[2]
-
Solvent (Extraction): EtOAc or DCM[1]
-
Base (Quench): Sat. Na₂CO₃
Step-by-Step Workflow:
-
Preparation of H-Source:
-
In a fume hood, slowly add Triethylamine (2 mol) to Formic Acid (5 mol) with ice-cooling (Exothermic!).[1] Degas with Argon for 20 mins.
-
-
Substrate Protonation (Critical Step):
-
Catalyst Addition:
-
Add the Ru-catalyst (0.01 mmol) in one portion.
-
Optional: Add a co-solvent (DCM, 0.5 mL) if solubility is an issue.[1]
-
-
Reaction:
-
Stir at 30°C - 40°C for 12–24 hours.
-
Monitoring: Monitor CO₂ evolution (bubbling). Reaction is complete when bubbling ceases and TLC/HPLC confirms consumption of ketone.
-
-
Workup:
-
Analysis:
-
Determine ee/dr via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).[1]
-
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting reaction outcomes based on Conversion and Selectivity data.
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][5][6][7][8] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]
-
Wang, C., Wu, X., & Xiao, J. (2008).[1] Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones. Chemistry – An Asian Journal, 3(10), 1750–1770.[1] Link[1]
-
Ros, A., Magriz, A., Dietrich, H., et al. (2005).[1] Dynamic Kinetic Resolution of Alpha-Substituted Ketones via Asymmetric Transfer Hydrogenation. Tetrahedron, 61(32), 7764-7770.[1] Link[1]
-
Facchetti, G., et al. (2023).[1][9] Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for ATH. Molecules, 28(4), 1907.[1][9][10] (Context for tetrahydroquinoline reactivity). Link
-
Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2004).[1] Asymmetric Transfer Hydrogenation of Quinolines and Isoquinolines in Water.[11] Organic & Biomolecular Chemistry, 2, 1818-1821.[1] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 9. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [air.unimi.it]
- 10. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pcliv.ac.uk [pcliv.ac.uk]
common impurities in commercial 8-acetyl-5,6,7,8-tetrahydroquinoline
This technical guide addresses the purity profile, troubleshooting, and remediation of 8-acetyl-5,6,7,8-tetrahydroquinoline (CAS: 1146576-61-5).
This compound is a critical chiral ligand precursor and heterocyclic building block used in the synthesis of asymmetric catalysts (e.g., CAMPY-type ligands) and pharmaceutical intermediates.[1] Its purity is paramount because the C8-stereocenter is labile, and impurities often act as catalyst poisons or competing ligands.
Part 1: Technical Overview & Impurity Profile
Q: What is the primary source of impurities in commercial 8-acetyl-5,6,7,8-tetrahydroquinoline? A: The commercial synthesis typically involves the lithiation of 5,6,7,8-tetrahydroquinoline followed by acylation. Unlike simple aromatics, this route generates a specific "fingerprint" of impurities driven by the thermodynamics of the lithiated intermediate.
The three most critical impurities are:
-
5,6,7,8-Tetrahydroquinoline (Starting Material): Resulting from incomplete lithiation or "quench" by adventitious water before the acetyl source is added.
-
1-(5,6,7,8-Tetrahydroquinolin-8-yl)ethanol (The "Alcohol"): Formed if the ketone product is reduced during the reaction (common if excess alkyl-lithium is present) or if the synthesis involved the oxidation of the alcohol and was incomplete.
-
Tertiary Alcohol Adducts: Formed by the "double addition" of the lithiated species to the newly formed ketone, creating a bulky, difficult-to-remove byproduct.
Q: Why does my batch look yellow/brown despite being >95% pure? A: This is likely due to N-oxide formation or trace polymerization .
-
N-Oxides: The pyridine nitrogen is susceptible to oxidation by air over time, forming the N-oxide. This is a polar impurity that can drastically alter ligand binding affinities.
-
Color: Pure 8-acetyl-5,6,7,8-tetrahydroquinoline is a colorless to pale yellow oil/low-melting solid. Darkening indicates oxidative degradation.
Part 2: Troubleshooting & Detection (Q&A)
Q: I see a "ghost peak" in my HPLC that elutes just before the main peak. What is it? A: This is most likely the 8-(1-hydroxyethyl) derivative (the alcohol impurity).
-
Mechanism: The alcohol is more polar than the ketone (due to H-bonding), often causing it to elute slightly earlier on reverse-phase (C18) columns, though this depends on pH.
-
Confirmation: Check the UV spectrum. The ketone has a distinct n-π* transition (~280-300 nm) that the alcohol lacks. If the impurity has a similar UV profile but lacks the carbonyl absorption, it is the alcohol.
Q: My Grignard/Lithium reaction using this ligand failed. Could the impurities be the cause? A: Yes. Two specific impurities are "reaction killers":
-
Water (Moisture): The compound is hygroscopic. If your Karl Fischer (KF) titration shows >0.5% water, you must dry the reagent.
-
Unreacted 5,6,7,8-Tetrahydroquinoline: While chemically inert in many couplings, it acts as a competitive ligand . If you are using the 8-acetyl compound to bind a metal center, the unfunctionalized tetrahydroquinoline will compete for coordination sites, lowering the effective catalyst concentration.
Q: How do I distinguish between the regioisomers? A: Regioisomers (e.g., 6-acetyl or 5-acetyl) are rare in this specific synthesis because the lithiation is directed to the C8 position by the pyridine nitrogen (Directed Ortho Metalation logic applied to the saturated ring).
-
Diagnostic: Use 1H NMR .
-
8-Acetyl (Target): Look for the methine proton at C8. It will be a doublet of doublets (or multiplet) around 3.8 - 4.2 ppm , significantly deshielded by both the ring and the carbonyl.
-
Regioisomers: The acetyl group at C5, C6, or C7 would result in a methine proton in the 2.5 - 3.0 ppm range, lacking the specific deshielding from the adjacent nitrogen bridgehead.
-
Part 3: Remediation & Purification Protocols
Q: How can I purify a degraded batch? A:
-
For Non-Volatile Impurities (N-oxides, salts):
-
Flash Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (start 90:10, move to 70:30). The ketone moves reasonably well (Rf ~0.3-0.4 in 80:20 Hex:EtOAc), while N-oxides stay on the baseline.
-
Tip: Add 1% Triethylamine to the eluent to prevent "tailing" of the basic pyridine nitrogen on the silica.
-
-
For Volatile Impurities (Starting Material, Water):
-
Vacuum Distillation: This is the most effective method.
-
Boiling Point: ~110-120°C at 0.5 mmHg (estimate). The starting material (5,6,7,8-tetrahydroquinoline) boils significantly lower and can be stripped off as a "fore-cut."
-
Q: Can I dry this compound using standard desiccants? A: Yes. Dissolve in dichloromethane (DCM), dry over activated Molecular Sieves (3Å or 4Å) or anhydrous Sodium Sulfate . Avoid acidic drying agents (like silica or acidic alumina) for prolonged periods as they may induce enolization or aldol-type condensation of the ketone.
Part 4: Visualizing the Impurity Landscape
The following diagram maps the genesis of impurities based on the standard lithiation synthesis route.
Caption: Genesis of impurities in the lithiation-acylation synthesis of 8-acetyl-5,6,7,8-tetrahydroquinoline.
Part 5: Summary of Impurity Specifications
| Impurity Type | Chemical Identity | Origin | Detection Method | Removal Strategy |
| Starting Material | 5,6,7,8-Tetrahydroquinoline | Incomplete Reaction | GC-MS / TLC (High Rf) | Vacuum Distillation |
| Reduced Product | 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanol | Over-reduction / Hydride transfer | HPLC (Early eluter) / IR (OH band) | Flash Chromatography |
| Oxidative | N-Oxide derivative | Air exposure | HPLC (Baseline) / Color check | Filtration through Silica |
| Solvent | THF, Hexane, Water | Process residues | 1H NMR / Karl Fischer | High-Vac drying / Azeotrope |
References
-
Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Synthesis, 2002.
-
Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine. ResearchGate, 2026 (Accessed).[2]
-
Reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1.
-
8-Acetyl-5,6,7,8-tetrahydroquinoline Product Specification. Sigma-Aldrich.
Sources
Validation & Comparative
Comparative Biological Profile: 8-Acetyl vs. 8-Hydroxy Tetrahydroquinolines
[1]
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry.[1] However, substitution at the C-8 position dictates two divergently distinct pharmacological profiles. 8-Hydroxy-THQs function primarily as metal chelators and redox modulators , driving activity in neuroprotection and broad-spectrum antimicrobial applications. In contrast, 8-Acetyl-THQs act as hydrogen-bond acceptors and steric pharmacophores , showing high specificity for receptor-mediated signaling (specifically GPR30/GPER agonism) and targeted enzyme inhibition (GyrB). This guide analyzes the mechanistic divergence, experimental performance, and synthetic utility of these two subclasses.
Chemical & Mechanistic Foundation
The biological activity of these molecules is a direct function of their electronic and steric properties at the 8-position.
| Feature | 8-Hydroxy-THQ | 8-Acetyl-THQ |
| Primary Pharmacophore | N,O-Donor Pincer | Carbonyl H-Bond Acceptor |
| Mechanism of Action | Metal Chelation (Fe²⁺, Cu²⁺, Zn²⁺), Radical Scavenging | Receptor Ligand Binding (GPR30), Acetyl-Lysine Mimicry |
| Electronic Effect | Electron Donating (+M), Phenolic acidity | Electron Withdrawing (-M), Neutral ketone |
| Key Biological Target | Metalloenzymes, Amyloid-β plaques, Proteasomes | G-Protein Coupled Estrogen Receptor (GPER), DNA Gyrase |
| Lipophilicity (LogP) | Moderate (Tunable via O-alkylation) | Higher (due to lack of ionizable -OH) |
Structural Logic Diagram
The following diagram illustrates the divergent signaling and mechanistic pathways triggered by these two substituents.
Caption: Divergent pharmacological pathways driven by C-8 substitution. 8-OH facilitates metal interactions, while 8-Acetyl drives receptor-specific binding.
Detailed Biological Analysis
A. 8-Hydroxy-THQ: The Chelator & Neuroprotector
The 8-hydroxy-THQ moiety is a reduced form of the classic 8-hydroxyquinoline (8-HQ). Its activity relies on the proximity of the secondary amine (N1) and the phenolic hydroxyl (O8).
-
Neuroprotection: These compounds chelate free Cu²⁺ and Zn²⁺ ions in the brain, preventing metal-induced amyloid-β aggregation in Alzheimer's models. They also act as radical scavengers.
-
Anticancer Activity: 8-OH-THQs inhibit metalloproteases (MMPs) required for tumor metastasis. They are also cytotoxic to HeLa and MCF-7 lines, often via oxidative stress generation (quinone-imine formation).
-
Antimicrobial: Similar to clioquinol, they disrupt bacterial metal homeostasis.[2]
B. 8-Acetyl-THQ: The Receptor Modulator
The 8-acetyl group transforms the THQ into a rigid, lipophilic scaffold that fits into specific hydrophobic pockets of receptors.
-
GPR30/GPER Agonism: The most significant application of 8-acetyl-THQs is exemplified by G-1 (a tricyclic 8-acetyl-THQ derivative). G-1 is a selective agonist for the G-protein coupled estrogen receptor (GPR30), mediating non-genomic estrogen signaling without activating nuclear ERα/ERβ. This selectivity is crucial for studying estrogen-dependent cancers.
-
Antibacterial (GyrB Inhibition): Unlike the broad chelation of 8-OH, 8-acetyl derivatives (specifically 8-acetyl-9,10-difluoro-THQs) have been designed to inhibit the ATPase domain of DNA Gyrase (GyrB), offering activity against resistant strains.
-
Bromodomain Inhibition: The acetyl group on the aromatic ring can mimic the acetylated lysine residues of histones, allowing these molecules to competitively bind BET bromodomains, a target for epigenetic cancer therapy.
Comparative Performance Data
The following data summarizes the potency differences in key assays. Note the distinct units and targets.
| Compound Class | Target / Assay | Cell Line / Organism | Activity Metric | Ref |
| 8-Hydroxy-THQ | Antiproliferative | HeLa (Cervical Cancer) | IC₅₀: 3.1 - 12.5 µg/mL | [1] |
| 8-Hydroxy-THQ | Neuroprotection | SH-SY5Y (High Glucose) | Viability restored to >90% | [2] |
| 8-Acetyl-THQ (G-1) | GPR30 Binding | SKBr3 (Breast Cancer) | Ki: ~11 nM | [3] |
| 8-Acetyl-THQ (G-1) | Ca²⁺ Mobilization | HEK-293 (GPR30+) | EC₅₀: ~2 nM | [3] |
| 8-Acetyl-THQ | Antibacterial | S. aureus | MIC: 0.5 - 4 µg/mL | [4] |
Experimental Protocols
Protocol A: Synthesis of 8-Acetyl-THQ (Povarov Reaction)
Rationale: The Povarov reaction is the most efficient route to construct the 8-acetyl-THQ core with high diversity.
-
Reagents: 4-aminoacetophenone (1.0 equiv), benzaldehyde derivative (1.0 equiv), cyclopentadiene (or electron-rich alkene) (5.0 equiv), Sc(OTf)₃ (10 mol%).
-
Solvent: Acetonitrile (ACN).
-
Procedure:
-
Dissolve amine and aldehyde in ACN; stir for 30 min to form imine.
-
Add alkene and Sc(OTf)₃ catalyst.
-
Stir at room temperature for 2-4 hours.
-
Validation: Monitor by TLC (disappearance of imine).
-
-
Workup: Concentrate in vacuo. Purify via flash chromatography (EtOAc/Hexanes).
-
Yield: Typically 85-95% for 8-acetyl derivatives.
Protocol B: GPR30 Calcium Mobilization Assay (For 8-Acetyl Activity)
Rationale: 8-acetyl-THQs (like G-1) induce rapid intracellular calcium release via GPR30, distinguishing them from nuclear ER ligands.
-
Cell Prep: Load GPR30-expressing cells (e.g., SKBr3 or transfected HEK-293) with a calcium-sensitive dye (e.g., Fura-2 or Indo-1) for 30 min at 37°C.
-
Baseline: Measure basal fluorescence for 30 seconds.
-
Induction: Inject 8-acetyl-THQ test compound (1 nM - 1 µM).
-
Measurement: Monitor fluorescence ratio (340/380 nm) for 180 seconds.
-
Control: Use 17β-estradiol (E2) as a positive control and G-15 as a selective antagonist to confirm specificity.
Pathway Visualization: GPR30 Signaling[5]
The following diagram details the specific signaling pathway activated by 8-acetyl-THQs (G-1 analogs), which is distinct from the genomic effects of standard estrogens.
Caption: 8-Acetyl-THQs activate GPR30, triggering rapid non-genomic signaling via cAMP, Calcium, and EGFR transactivation.
References
-
Chan, S. H. (2012). Quinoline-type compounds: asymmetric catalytic reaction and their biological activities. PolyU Institutional Research Archive. Link
-
Prachayasittikul, V., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ. Link
-
Arterburn, J. B., et al. (2009). Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs. Organic & Biomolecular Chemistry. Link
-
Reel, J. K., et al. (2004). Tricyclic tetrahydroquinoline antibacterial agents. WO Patent 2004031195A1. Link
antimicrobial efficacy of 8-substituted tetrahydroquinoline derivatives
A Comparative Guide to the Antimicrobial Efficacy of 8-Substituted Tetrahydroquinoline Derivatives
Introduction: The Quest for Novel Antimicrobials
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities capable of combating multidrug-resistant pathogens.[1] Within the landscape of medicinal chemistry, the tetrahydroquinoline core is recognized as a "privileged scaffold," a structural framework that forms the basis for a multitude of compounds with diverse biological activities, including anticancer, neuroprotective, and potent antimicrobial effects.[2][3] This guide offers a technical comparison of 8-substituted tetrahydroquinoline derivatives, synthesizing data on their antimicrobial performance, exploring structure-activity relationships (SAR), and providing detailed experimental protocols for their evaluation. As a senior application scientist, the aim is to provide researchers and drug development professionals with a comprehensive resource grounded in scientific integrity and practical insights.
The 8-Substituted Tetrahydroquinoline Scaffold: A Versatile Core
The tetrahydroquinoline ring system, a fusion of a benzene ring and a saturated heterocyclic amine, provides a three-dimensional structure that is amenable to functionalization at various positions. Substitution at the 8-position, in particular, has been explored as a strategy to modulate the compound's physicochemical properties and biological activity.
Caption: General structure of an 8-substituted 1,2,3,4-tetrahydroquinoline.
Mechanisms of Antimicrobial Action
The antimicrobial activity of quinoline and its derivatives, including tetrahydroquinolines, is often multifaceted. While the precise mechanism can vary based on the specific substitution pattern and the target microorganism, several key modes of action have been proposed:
-
Membrane Disruption: Amphiphilic tetrahydroquinoline derivatives have been shown to target and disrupt the integrity of microbial cell membranes.[1] This action can lead to the leakage of essential intracellular components, depolarization, and ultimately, rapid cell death.[4] This mechanism is particularly advantageous as it is less likely to induce the development of resistance compared to antibiotics that target specific enzymes.[1]
-
Enzyme Inhibition: A critical target for many quinoline-based antimicrobials is DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair in bacteria.[5] By inhibiting this enzyme, these compounds prevent the bacterial cell from replicating its genetic material, leading to growth arrest.
-
Inhibition of Cell Wall Synthesis: Some derivatives interfere with cell wall biosynthesis, a pathway crucial for maintaining the structural integrity of bacterial cells, particularly in Gram-positive bacteria.[4]
-
Metal Chelation: The related 8-hydroxyquinoline scaffold is a well-known metal chelator.[6] This property can contribute to antimicrobial activity by sequestering essential metal ions required for the function of microbial enzymes.
Comparative In Vitro Antimicrobial Efficacy
The antimicrobial potency of tetrahydroquinoline derivatives is highly dependent on the nature of the substituent at the 8-position, as well as modifications at other positions. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microbial strains, providing a basis for comparative analysis.
| Compound Class/Derivative | 8-Position Substituent (or relevant) | Target Microorganism | MIC (µg/mL or µM) | Reference |
| 8-Hydroxyquinoline | -OH | Staphylococcus aureus | 1 x 10⁻⁴ (Molar) | [3] |
| 8-Hydroxyquinoline | -OH | Escherichia coli | >1 x 10⁻⁴ (Molar) | [3] |
| 5-Chloro-8-hydroxyquinoline | -OH (with 5-Chloro) | Streptococcus mutans | As active as parent | [7] |
| 8-Aminoquinoline Derivative (Primaquine) | -NH₂ (with side chain) | Plasmodium falciparum | ~1000 nM | [8] |
| 8-Aminoquinoline Derivative (WR 254715) | -NH₂ (with side chain) | Plasmodium falciparum | 50-100 nM | [8] |
| 8-O-prenyl-hydroxyquinoline (QD-12) | -O-prenyl | Mycobacterium smegmatis (Biofilm) | 12.5 µM | [9] |
| 8-O-prenyl-hydroxyquinoline (QD-12) | Methicillin-resistant S. aureus (MRSA) | 12.5 µM | [9] | |
| N-methylbenzoindolo[3,2-b]-quinoline | (Complex quinoline structure) | Vancomycin-resistant E. faecium | 4 µg/mL | [10] |
Note: Data is synthesized from multiple sources and direct comparison should be approached with caution due to variations in experimental conditions. The table includes closely related quinoline and 8-hydroxyquinoline derivatives to provide broader context on structure-activity relationships where specific 8-substituted tetrahydroquinoline data is limited.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of these derivatives and their biological activity is critical for rational drug design.
-
Lipophilicity: There is often a positive correlation between the lipophilicity of the substituent and antimicrobial potency, particularly for compounds that act on the cell membrane.[11] Increasing lipophilicity can enhance the compound's ability to penetrate the lipid-rich microbial membrane.
-
Electronic Effects: Electron-withdrawing groups, such as halogens, can sometimes enhance activity. For instance, the 5-chloro derivative of 8-hydroxyquinoline maintains high activity against Streptococcus mutans.[7]
-
Steric Factors: The size and shape of the substituent at the 8-position are crucial. While larger substituents can increase lipophilicity, they may also introduce steric hindrance that prevents the molecule from binding effectively to its target.[7][12] The optimal size is a balance that maximizes target interaction while maintaining favorable physicochemical properties.
-
The Amino Group: The 8-amino group is a cornerstone of many antimalarial quinolines like primaquine.[8][13][14] The activity of these compounds is highly dependent on the nature of the alkylamine side chain attached to this amino group.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
To ensure trustworthy and reproducible results, a standardized protocol for assessing antimicrobial efficacy is essential. The broth microdilution method is a gold standard for determining the MIC of a compound.[15][16]
Materials and Reagents
-
Test Compounds (8-substituted tetrahydroquinoline derivatives)
-
Bacterial Strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
Detailed Step-by-Step Methodology
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 4-5 well-isolated colonies of the test organism using a sterile loop.[17]
-
Transfer the colonies into a tube containing sterile saline.
-
Vortex the suspension to create a smooth emulsion.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.[15][18]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[18]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL). Typically, 50 µL of broth is added to each well, followed by 50 µL of the compound stock to the first well, and then serially diluted across the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Seal the plates or cover with a lid and incubate at 35°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[15]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
8-Substituted tetrahydroquinoline derivatives represent a promising and versatile class of compounds in the search for new antimicrobial agents. The available data indicates that modifications to the 8-position significantly influence their spectrum of activity and potency. SAR studies suggest that a careful balance of lipophilicity, electronic properties, and steric factors is key to optimizing efficacy. The membrane-disruptive mechanism exhibited by some derivatives is particularly compelling, as it may circumvent common resistance pathways.[1]
Future research should focus on synthesizing and screening a broader library of 8-substituted analogues to build a more comprehensive SAR model. Investigating these compounds against panels of resistant clinical isolates, exploring their efficacy in biofilm models, and conducting in vivo studies in relevant infection models will be critical next steps in validating their therapeutic potential.[1][9]
References
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC - NIH. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC. [Link]
-
8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
-
Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi. PubMed. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]
-
Pharmacology of 8-aminoquinolines. IRIS. [Link]
-
Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Request PDF. [Link]
-
Novel Tetracyclic Azaphenothiazines with the Quinoline Ring as New Anticancer and Antibacterial Derivatives of Chlorpromazine. MDPI. [Link]
-
Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PubMed. [Link]
-
Pharmacology of 8-aminoquinolines. Semantic Scholar. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC. [Link]
-
Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate. [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition). [Link]
-
5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. [Link]
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. [Link]
-
Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. [Link]
-
Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. ResearchGate. [Link]
-
Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. PubMed. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [iris.who.int]
- 15. pdb.apec.org [pdb.apec.org]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. chainnetwork.org [chainnetwork.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Chiral Purity Methodologies for Reduced 8-Acetyl Polycyclic Scaffolds
Executive Summary
In drug discovery, the reduction of 8-acetyl derivatives (typically peri-substituted naphthalenes, quinolines, or anthracenes) yields hindered secondary alcohols. These scaffolds are critical intermediates in the synthesis of anthracyclines and chiral atropisomeric ligands. However, the steric bulk at the 8-position often complicates standard resolution techniques, making the validation of chiral purity—specifically enantiomeric excess (ee)—a non-trivial analytical challenge.
This guide objectively compares three validation methodologies: Chiral Stationary Phase HPLC (CSP-HPLC) , Nuclear Magnetic Resonance (NMR) via Mosher’s Esters , and Supercritical Fluid Chromatography (SFC) . We provide experimental protocols, decision-making frameworks, and comparative data to assist researchers in selecting the optimal validation route.
Technical Context: The Stereochemical Challenge
The reduction of an 8-acetyl group (R-C(O)CH₃) converts a prochiral ketone into a chiral secondary alcohol. Due to the peri-interaction (e.g., with the substituent at position 1 in a naphthalene system), the resulting alcohol often exhibits restricted rotation.
-
Target Analyte: 1-(8-substituted-naphthalen-1-yl)ethanol derivatives.
-
Critical Quality Attribute (CQA): Enantiomeric Excess (% ee).
-
Validation Requirement: ICH Q2(R1) standards for specificity, linearity, and precision.
Comparative Methodology Analysis
Method A: CSP-HPLC (The Quality Control Gold Standard)
Principle: Direct separation of enantiomers using polysaccharide-based chiral stationary phases (CSPs). The chiral selector (e.g., Amylose or Cellulose derivatives) forms transient diastereomeric complexes with the analyte.
Experimental Protocol:
-
Column Selection: Screen Daicel Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) and Chiralpak AD-H (Amylose analog). These are preferred for aromatic alcohols due to
- interaction capabilities. -
Mobile Phase: Start with Hexane:IPA (90:10, v/v). The 8-position steric bulk often requires lower alcohol content (5%) to increase retention and resolution (
). -
Flow Rate: 0.5 – 1.0 mL/min (Isocratic).
-
Detection: UV at
(typically 254 nm or 280 nm for polycyclic aromatics).
Pros/Cons:
-
(+) Non-destructive; sample can be recovered.
-
(+) High precision (RSD < 0.5%); suitable for QC release.
-
(-) Long run times (20-40 mins) for hindered substrates.
-
(-) High solvent consumption.
Method B: NMR with Mosher’s Acid (The Structural Validator)
Principle: Derivatization of the alcohol with (R)- and (S)-
Experimental Protocol:
-
Derivatization: React 5 mg of substrate with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl separately in pyridine/CDCl
. -
Acquisition: Acquire
H NMR (500 MHz+) or F NMR. -
Analysis: Calculate
for protons near the chiral center.[2] -
Configuration Assignment: Use the Dale-Mosher model to assign Absolute Configuration (AC).
Pros/Cons:
-
(+) Determines Absolute Configuration (R vs S), not just separation.
-
(+) No reference standard required.
-
(-) Destructive (requires chemical modification).
-
(-) Lower sensitivity (requires mg quantities vs ng for HPLC).
Method C: SFC (The High-Throughput Alternative)
Principle: Uses supercritical CO
Experimental Protocol:
-
Column: Chiralpak IB or IC (immobilized phases are more robust for SFC).
-
Conditions: Backpressure regulator (BPR) at 120 bar; Column Temp 40°C.
-
Gradient: 5% to 40% MeOH in CO
over 5 minutes. -
Flow: 3-4 mL/min.
Pros/Cons:
-
(+) Speed: Separation often achieved in < 5 mins.[3]
-
(+) "Green": 80% reduction in organic solvent waste.
-
(-) Equipment cost is significantly higher than HPLC.
-
(-) Solubility issues for highly polar derivatives.
Data Summary & Comparison
The following table summarizes the performance metrics for validating a reduced 8-acetyl derivative (e.g., 1-(8-methylnaphthalen-1-yl)ethanol).
| Feature | Method A: CSP-HPLC | Method B: Mosher NMR | Method C: SFC |
| Primary Output | % ee, Purity | Absolute Config, % de | % ee, Purity |
| Resolution ( | High ( | N/A (Spectral separation) | Medium-High |
| Analysis Time | 30 - 60 mins | 4 - 24 hours (prep + acq) | 3 - 8 mins |
| LOD (Sensitivity) | ~0.05% impurity | ~1-2% impurity | ~0.1% impurity |
| Sample Req. | < 10 | ~5-10 mg | < 10 |
| Throughput | Low | Very Low | High |
| Cost per Run | High (Solvents) | Medium (Reagents) | Low (CO |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow for selecting and executing the validation method.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate chiral validation technique based on prior knowledge and throughput needs.
Diagram 2: Mosher's Analysis Workflow (Mechanism)
Caption: Workflow for determining absolute configuration using Mosher's method. Note the nomenclature inversion: (R)-acid chloride yields (S)-ester.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Subramanian, G. (Ed.). (2008).[4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Proper Disposal of 8-Acetyl-5,6,7,8-tetrahydroquinoline: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 8-Acetyl-5,6,7,8-tetrahydroquinoline (CAS No. 1146576-61-5), a quinoline derivative. By understanding the inherent hazards of this compound and adhering to established best practices, laboratories can maintain a safe working environment and comply with regulatory standards.
Understanding the Hazard Profile of 8-Acetyl-5,6,7,8-tetrahydroquinoline
Before any handling or disposal procedures begin, it is paramount to recognize the potential hazards associated with 8-Acetyl-5,6,7,8-tetrahydroquinoline. According to safety information, this compound is classified with the following hazards:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given its acute oral toxicity and irritant properties, this substance must be handled with care, utilizing appropriate personal protective equipment (PPE) at all times.
Immediate Safety and Handling Precautions
Prior to initiating any disposal protocol, ensure all personnel are equipped with the necessary personal protective equipment. The causality behind these choices is rooted in preventing accidental exposure through inhalation, ingestion, or skin and eye contact.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or a face shield.[1] | To protect against splashes of the liquid chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] | To prevent direct skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and properly removed and discarded after handling the chemical.[1] |
| Body Protection | A lab coat or a complete chemical-resistant suit.[1] | To protect underlying clothing and skin from accidental spills. |
| Respiratory Protection | A particle respirator may be necessary for nuisance exposures.[1] | To prevent inhalation of any aerosols or vapors, especially in poorly ventilated areas. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 8-Acetyl-5,6,7,8-tetrahydroquinoline is to treat it as hazardous waste. This means it should never be disposed of down the drain or in regular trash.[1][2] The proper procedure involves collection, storage, and transfer to a licensed professional waste disposal service.[1]
Step 1: Waste Collection
-
Container Selection: Use the original container if it is in good condition and can be securely sealed. If the original container is unavailable or compromised, use a new, compatible container with a tightly fitting cap.[1]
-
Labeling: Clearly label the waste container with the full chemical name: "8-Acetyl-5,6,7,8-tetrahydroquinoline". Avoid using chemical formulas or abbreviations.[1] Also, indicate the approximate concentration and quantity of the waste.
Step 2: Waste Segregation and Storage
-
Incompatible Materials: Store the waste container segregated from incompatible materials such as strong acids, bases, and oxidizing agents to prevent any hazardous reactions.[1]
-
Storage Location: Keep the sealed waste container in a designated, cool, dry, and well-ventilated area.[3] This area should be away from heat and ignition sources.[1][3]
Step 3: Arranging for Professional Disposal
-
Contact a Licensed Vendor: Engage a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[1]
-
Provide Information: Furnish the disposal service with the complete chemical name and any other relevant safety information.
-
Documentation: Maintain a record of the waste generated, its storage location, and the date of pickup by the disposal company. This "cradle to grave" tracking is a core component of hazardous waste regulations.[4]
The following diagram illustrates the decision-making workflow for the proper disposal of 8-Acetyl-5,6,7,8-tetrahydroquinoline.
Caption: Workflow for the safe disposal of 8-Acetyl-5,6,7,8-tetrahydroquinoline.
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill.[1][5] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]
-
Clean: Thoroughly wash the spill area after the material has been collected.[1]
-
Report: Notify your EHS department or a hazardous waste disposal company to arrange for the pickup and disposal of the collected waste.[1]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately.[3] Rinse mouth.[3]
-
If on Skin: Wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
-
If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of 8-Acetyl-5,6,7,8-tetrahydroquinoline, thereby protecting themselves, their colleagues, and the environment.
References
- Safe Disposal of 2,3-dimethylquinoline 1-oxide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.).
- Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15).
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
- 8-Acetyl-5,6,7,8-tetrahydroquinoline 95 1146576-61-5 - Sigma-Aldrich. (n.d.).
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
- Hazardous waste in the United States - Wikipedia. (n.d.).
- Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13).
- 8 - SAFETY DATA SHEET. (2014, September 25).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 30).
- Quinoline - Hazardous Substance Fact Sheet. (n.d.).
- 5,6,7,8-Tetrahydroquinoline | 10500-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
